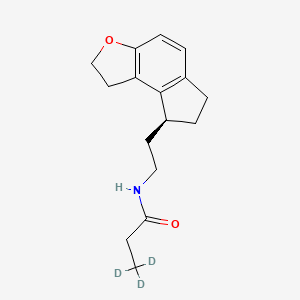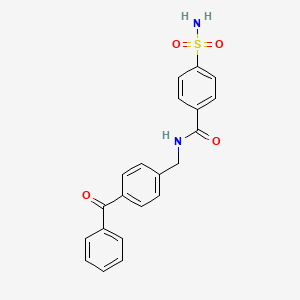
Carbonic anhydrase inhibitor 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic anhydrase inhibitor 4 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a crucial process in various physiological functions. Carbonic anhydrase inhibitors are used in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness .
Métodos De Preparación
The synthesis of carbonic anhydrase inhibitors often involves the preparation of sulfonamide derivatives. One common method includes the reaction of aromatic amines with sulfonyl chlorides under basic conditions to form sulfonamides . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.
Análisis De Reacciones Químicas
Carbonic anhydrase inhibitors typically undergo substitution reactions. For example, the sulfonamide group can be introduced through nucleophilic substitution reactions involving sulfonyl chlorides and amines . Common reagents include sulfonyl chlorides, aromatic amines, and bases such as sodium hydroxide. The major products formed are sulfonamide derivatives, which are the active inhibitors of carbonic anhydrase .
Aplicaciones Científicas De Investigación
Carbonic anhydrase inhibitors have a wide range of scientific research applications. They are used in the study of enzyme inhibition and regulation, as well as in the development of therapeutic agents for various diseases. In medicine, they are used to treat glaucoma by reducing intraocular pressure, epilepsy by modulating neuronal activity, and altitude sickness by affecting acid-base balance . They are also being investigated for their potential in treating obesity, cancer, kidney dysfunction, migraine, and Alzheimer’s disease .
Mecanismo De Acción
The mechanism of action of carbonic anhydrase inhibitors involves the binding of the inhibitor to the active site of the enzyme, where it interacts with the zinc ion and prevents the hydration of carbon dioxide . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of bicarbonate and protons. The molecular targets include various isoforms of carbonic anhydrase, such as carbonic anhydrase II, which is involved in the regulation of intraocular pressure .
Comparación Con Compuestos Similares
Carbonic anhydrase inhibitor 4 can be compared with other similar compounds such as acetazolamide, methazolamide, dorzolamide, and brinzolamide . These compounds also inhibit carbonic anhydrase but may differ in their potency, selectivity, and pharmacokinetic properties. For example, methazolamide has a longer elimination half-life and is less associated with adverse effects on the kidney compared to acetazolamide . Dorzolamide and brinzolamide are used topically for the treatment of glaucoma and have different isoenzyme selectivity profiles .
Propiedades
Fórmula molecular |
C21H18N2O4S |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
N-[(4-benzoylphenyl)methyl]-4-sulfamoylbenzamide |
InChI |
InChI=1S/C21H18N2O4S/c22-28(26,27)19-12-10-18(11-13-19)21(25)23-14-15-6-8-17(9-7-15)20(24)16-4-2-1-3-5-16/h1-13H,14H2,(H,23,25)(H2,22,26,27) |
Clave InChI |
DCTGUISEDAHGJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


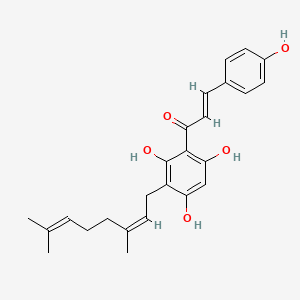
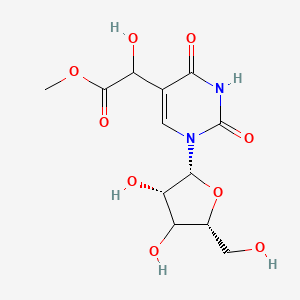
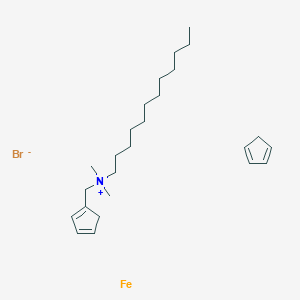

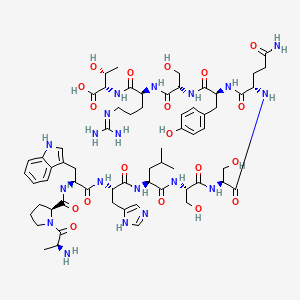

![(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12398930.png)

![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)

![4-[3-[6-(2-Methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-a]pyrazin-8-yl]morpholine](/img/structure/B12398950.png)


